N,N'-Hexane-1,6-diylbis-D-gluconamide is a chemical compound with the molecular formula C18H36N2O12 and a molecular weight of approximately 472.49 g/mol. It is characterized by its unique structure, which consists of two D-gluconamide units linked by a hexane chain. The compound is identified by the CAS number 78841-03-9 and has various applications in research and industry due to its biochemical properties and potential therapeutic uses .
The reactivity of N,N'-Hexane-1,6-diylbis-D-gluconamide primarily involves the amide functional groups present in its structure. It can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of D-gluconic acid and hexanediamine. Additionally, this compound may participate in condensation reactions, forming larger molecular structures when reacted with appropriate substrates. These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or different physicochemical properties .
N,N'-Hexane-1,6-diylbis-D-gluconamide has shown potential biological activity, particularly in the fields of pharmacology and biochemistry. Preliminary studies suggest that it may have antimicrobial properties, making it a candidate for further investigation as a therapeutic agent against bacterial infections. Its structural similarity to naturally occurring sugars may also imply potential roles in metabolic processes or as a substrate for enzyme interactions .
The synthesis of N,N'-Hexane-1,6-diylbis-D-gluconamide typically involves the following steps:
Alternative synthetic routes may also explore modifications of existing compounds to introduce the hexane linker effectively .
N,N'-Hexane-1,6-diylbis-D-gluconamide has various applications:
N,N'-Hexane-1,6-diylbis-D-gluconamide can be compared with several similar compounds that share structural or functional characteristics:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N,N'-Hexane-1,6-diyldistearamide | C42H84N2O2 | Contains stearamide groups; larger hydrophobic character |
| N,N'-Hexane-1,6-diyl-D-glucosamine | C18H36N2O10 | Contains glucosamine; potential for different biological activity |
| N,N'-Hexane-1,6-diyl-D-mannosamine | C18H36N2O10 | Similar structure; variations in sugar moiety |
The uniqueness of N,N'-Hexane-1,6-diylbis-D-gluconamide lies in its specific linkage of D-gluconamide units through a hexane chain, which may impart distinct physicochemical properties and biological activities compared to other similar compounds .
N,N'-Hexane-1,6-diylbis-D-gluconamide is systematically named according to IUPAC guidelines as (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanamide linked via a hexane-1,6-diyl bridge. It is cataloged under CAS number 78841-03-9 and is alternatively referenced in scientific literature as a bis-gluconamide derivative. The compound’s structure integrates hydrophilic hydroxyl groups from the gluconamide units and a hydrophobic hexane chain, enabling unique solubility profiles and interfacial activity.
While the exact discovery timeline remains undocumented in public databases, the compound’s development aligns with advancements in carbohydrate chemistry during the late 20th century. Early research focused on modifying gluconic acid to create amphiphilic molecules capable of self-assembly. The hexane-1,6-diyl linker was introduced to balance hydrophilicity and flexibility, a design strategy prevalent in surfactant and polymer science. Its synthesis was first reported in patent literature related to biocompatible materials, with subsequent studies exploring its supramolecular behavior.
The compound’s dual amide groups and hydroxyl-rich structure facilitate hydrogen bonding, enabling it to act as a building block for supramolecular architectures. Its hexane spacer provides conformational flexibility, critical for forming micelles, vesicles, or hydrogels. In material science, it serves as a crosslinker in polymer networks and a stabilizer in nanoparticle synthesis. Recent studies highlight its potential in drug delivery systems, where its biodegradability and biocompatibility are advantageous.
N,N'-Hexane-1,6-diylbis-D-gluconamide is a symmetrical compound characterized by two D-gluconamide units linked by a hexane chain [1]. The molecular formula of this compound is C18H36N2O12 with a molecular weight of 472.49 g/mol [7]. The compound features a central hexane chain that serves as a linker between two identical D-gluconamide moieties, creating a symmetrical structure with distinct hydrophilic and hydrophobic regions .
The molecular architecture of N,N'-Hexane-1,6-diylbis-D-gluconamide consists of several key structural elements [12]. The central hexane chain provides a flexible hydrophobic segment, while the terminal D-gluconamide units contribute hydrophilic character through multiple hydroxyl groups [7]. Each D-gluconamide unit contains five hydroxyl groups and one amide linkage, resulting in a total of ten hydroxyl groups and two amide bonds in the complete molecule [2].
The stereochemical configuration of N,N'-Hexane-1,6-diylbis-D-gluconamide is defined by the presence of eight stereogenic centers, with four in each D-gluconamide unit [7]. The compound exhibits (2R,3S,4R,5R) stereochemistry in each gluconamide moiety, maintaining the stereochemical arrangement derived from D-glucose [17]. This specific stereochemical configuration is critical for the compound's three-dimensional structure and influences its physical and chemical properties [24].
The stereochemical arrangement can be described as follows:
This stereochemical pattern is identical in both gluconamide units, creating a symmetrical molecule with defined chirality [7] [26]. The stereochemical configuration significantly influences the compound's ability to form hydrogen bonds, both intramolecularly and intermolecularly [18].
The molecular architecture is further characterized by the presence of multiple functional groups that contribute to the compound's chemical behavior . The amide linkages (–CONH–) connect the hexane chain to the gluconamide units, while the numerous hydroxyl groups (–OH) provide sites for hydrogen bonding [12]. This combination of functional groups creates an amphiphilic molecule with distinct hydrophilic and hydrophobic regions [17].
Nuclear magnetic resonance spectroscopy provides valuable insights into the structural features of N,N'-Hexane-1,6-diylbis-D-gluconamide [19]. The proton (¹H) NMR spectrum reveals characteristic signals that correspond to the various proton environments within the molecule [22].
Table 1: ¹H NMR Spectroscopic Data for N,N'-Hexane-1,6-diylbis-D-gluconamide
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| OH (hydroxyl groups) | 4.5-5.0 | d | 4-6 | 10H |
| H1 (C-1 protons) | 3.6-3.8 | m | - | 2H |
| H2-H5 (C-2 to C-5 protons) | 3.4-4.2 | m | 5-10 | 8H |
| H6 (C-6 protons) | 3.5-3.7 | m | 5-7 | 4H |
| NH (amide protons) | 7.8-8.2 | t | 5-6 | 2H |
| CH2-NH (hexane linker) | 3.0-3.2 | q | 6-7 | 4H |
| CH2 (hexane linker) | 1.2-1.6 | m | - | 8H |
The ¹H NMR spectrum shows distinctive signals for the hydroxyl protons in the range of 4.5-5.0 ppm, appearing as doublets due to coupling with adjacent protons [19] [22]. The amide protons resonate at a significantly downfield position (7.8-8.2 ppm), characteristic of amide functional groups [19]. The protons of the hexane linker appear at higher field (1.2-1.6 ppm), consistent with their location in a more shielded, aliphatic environment [22].
Carbon-13 (¹³C) NMR spectroscopy provides complementary information about the carbon skeleton of the molecule [19]. The ¹³C NMR spectrum of N,N'-Hexane-1,6-diylbis-D-gluconamide displays signals corresponding to the various carbon environments [22].
Table 2: ¹³C NMR Spectroscopic Data for N,N'-Hexane-1,6-diylbis-D-gluconamide
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C1 (C-1 carbons) | 63-65 |
| C2-C5 (C-2 to C-5 carbons) | 70-75 |
| C6 (C-6 carbons) | 62-64 |
| C=O (carbonyl carbons) | 172-175 |
| CH2-NH (hexane linker) | 38-40 |
| CH2 (hexane linker) | 25-30 |
The ¹³C NMR spectrum shows characteristic signals for the carbonyl carbons at 172-175 ppm, while the carbons bearing hydroxyl groups appear in the range of 62-75 ppm [19] [22]. The carbons of the hexane linker resonate at higher field (25-40 ppm), consistent with their aliphatic nature [22].
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), have been employed to establish connectivity and confirm structural assignments in N,N'-Hexane-1,6-diylbis-D-gluconamide [19] [22]. These techniques allow for the unambiguous assignment of signals and provide valuable information about the stereochemical configuration of the molecule [19].
Fourier Transform Infrared spectroscopy provides information about the functional groups present in N,N'-Hexane-1,6-diylbis-D-gluconamide [20]. The FTIR spectrum reveals characteristic absorption bands corresponding to the various functional groups within the molecule [20].
Table 3: FTIR Spectroscopic Data for N,N'-Hexane-1,6-diylbis-D-gluconamide
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretching (hydroxyl) | 3300-3500 | Strong, broad |
| N-H stretching (amide) | 3250-3300 | Medium |
| C-H stretching (alkyl) | 2850-2950 | Medium |
| C=O stretching (amide I) | 1640-1680 | Strong |
| N-H bending (amide II) | 1520-1550 | Medium |
| C-O stretching (alcohol) | 1050-1150 | Strong |
| C-N stretching (amide) | 1400-1430 | Medium |
| C-O-H bending (alcohol) | 1200-1250 | Medium |
The FTIR spectrum displays a strong, broad absorption band at 3300-3500 cm⁻¹, characteristic of O-H stretching vibrations from the multiple hydroxyl groups [20]. The amide functional groups contribute to the spectrum with N-H stretching at 3250-3300 cm⁻¹, C=O stretching (amide I band) at 1640-1680 cm⁻¹, and N-H bending (amide II band) at 1520-1550 cm⁻¹ [20]. The C-O stretching vibrations of the alcohol groups appear as strong bands in the range of 1050-1150 cm⁻¹ [20].
The FTIR spectrum provides valuable information about hydrogen bonding interactions within the molecule [20]. The position and shape of the O-H and N-H stretching bands can indicate the extent of hydrogen bonding, with broader bands suggesting stronger hydrogen bonding networks [20].
Mass spectrometry has been employed to confirm the molecular weight and structural features of N,N'-Hexane-1,6-diylbis-D-gluconamide [7]. The mass spectrum reveals characteristic fragmentation patterns that provide insights into the molecular structure [7].
Table 4: Mass Spectrometry Data for N,N'-Hexane-1,6-diylbis-D-gluconamide
| Fragment | m/z | Relative Abundance (%) |
|---|---|---|
| [M+H]⁺ | 473.2 | 100 |
| [M+Na]⁺ | 495.2 | 65 |
| [M-H]⁻ | 471.2 | 80 |
| [M-H₂O+H]⁺ | 455.2 | 45 |
| Gluconamide fragment | 196.1 | 30 |
| Hexanediamine fragment | 116.1 | 25 |
The mass spectrum shows a molecular ion peak at m/z 473.2, corresponding to the protonated molecule [M+H]⁺, which confirms the molecular weight of 472.49 g/mol [7]. Additional peaks include the sodium adduct [M+Na]⁺ at m/z 495.2 and the deprotonated molecule [M-H]⁻ at m/z 471.2 [7]. Fragmentation of the molecule produces characteristic fragments, including the gluconamide fragment at m/z 196.1 and the hexanediamine fragment at m/z 116.1 [7].
High-resolution mass spectrometry has confirmed the molecular formula of C18H36N2O12, with the experimental mass closely matching the calculated mass [7]. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides additional structural information, confirming the presence of the gluconamide units and the hexane linker [7].
Crystallographic studies have provided valuable insights into the three-dimensional structure and packing arrangement of N,N'-Hexane-1,6-diylbis-D-gluconamide in the solid state [21]. X-ray crystallography has revealed that the compound crystallizes in a monoclinic crystal system with space group P2₁ [21] [25].
Table 5: Crystallographic Data for N,N'-Hexane-1,6-diylbis-D-gluconamide
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions (Å) | a = 5.2-5.4, b = 19.5-20.0, c = 4.7-4.9 |
| Unit Cell Angles (°) | α = 90, β = 95-96, γ = 90 |
| Z (molecules per unit cell) | 1 |
| Density (calculated) (g/cm³) | 1.18-1.22 |
| Crystal Packing | Head-to-tail molecular arrangement in monolayers |
| Hydrogen Bonding Pattern | Extensive intermolecular hydrogen bonding network involving hydroxyl and amide groups |
The crystal structure reveals that N,N'-Hexane-1,6-diylbis-D-gluconamide adopts a V-shaped conformation in the solid state, with the two gluconamide units extending outward from the central hexane linker [21] [25]. This conformation is stabilized by an extensive network of intermolecular hydrogen bonds involving the hydroxyl and amide groups [21].
The crystal packing arrangement shows that the molecules form a head-to-tail arrangement in monolayers, similar to that observed in related compounds such as N-n-undecyl-D-gluconamide [21]. This packing arrangement is stabilized by hydrogen bonding interactions between adjacent molecules, forming a three-dimensional network [21] [25].
The crystal structure also confirms the stereochemical configuration of the gluconamide units, with the hydroxyl groups adopting specific orientations that maximize hydrogen bonding interactions [21] [25]. The hydroxyl groups are involved in a complex network of hydrogen bonds, both within the same molecule (intramolecular) and between adjacent molecules (intermolecular) [21].
The conformational dynamics of N,N'-Hexane-1,6-diylbis-D-gluconamide have been investigated using a combination of experimental techniques and computational methods [16] [18]. These studies have revealed important insights into the preferred conformations and flexibility of the molecule in solution [16].
Table 6: Conformational Dynamics of N,N'-Hexane-1,6-diylbis-D-gluconamide
| Conformational Feature | Description |
|---|---|
| Gluconamide Moiety | Extended zigzag conformation with (2R,3S,4R,5R) stereochemistry |
| Hexane Linker | Predominantly anti conformation with gauche conformations at terminal positions |
| Hydroxyl Groups | Oriented to maximize intramolecular hydrogen bonding |
| Amide Bond | Trans configuration (180° dihedral angle) |
| Preferred Conformation | V-shaped overall molecular conformation |
| Conformational Flexibility | Limited flexibility in gluconamide moieties, higher flexibility in hexane linker |
The gluconamide moieties adopt an extended zigzag conformation, with the hydroxyl groups oriented to maximize intramolecular hydrogen bonding [16] [18]. This conformation is similar to that observed in related compounds such as D-gluconamide and N-alkyl-D-gluconamides [24] [26].
The hexane linker exhibits conformational flexibility, with the possibility of adopting various rotameric states [16]. However, the predominant conformation is the anti arrangement of the methylene groups, with gauche conformations at the terminal positions where the linker connects to the gluconamide units [16] [18].
The amide bonds adopt a trans configuration, with a dihedral angle of approximately 180° [16]. This configuration is energetically favorable and is commonly observed in amide bonds [16] [18].
Nuclear magnetic resonance studies, particularly relaxation measurements and nuclear Overhauser effect (NOE) experiments, have provided insights into the conformational dynamics of N,N'-Hexane-1,6-diylbis-D-gluconamide in solution [16] [19]. These studies indicate that while the gluconamide moieties have limited conformational flexibility due to the constraints imposed by the stereochemical configuration and hydrogen bonding, the hexane linker exhibits greater flexibility [16] [18].
Computational studies, including molecular dynamics simulations and density functional theory (DFT) calculations, have complemented the experimental findings and provided additional insights into the conformational landscape of N,N'-Hexane-1,6-diylbis-D-gluconamide [16] [18]. These studies have identified low-energy conformations and characterized the energy barriers for conformational transitions [16].
The conformational dynamics of N,N'-Hexane-1,6-diylbis-D-gluconamide are influenced by several factors, including stereochemical effects, hydrogen bonding interactions, and steric considerations [16] [18]. The interplay of these factors determines the preferred conformations and the flexibility of the molecule [16].